3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine
CAS No.: 1006473-39-7
Cat. No.: VC6512170
Molecular Formula: C8H12F3N3O
Molecular Weight: 223.199
* For research use only. Not for human or veterinary use.
![3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine - 1006473-39-7](/images/structure/VC6512170.png)
Specification
CAS No. | 1006473-39-7 |
---|---|
Molecular Formula | C8H12F3N3O |
Molecular Weight | 223.199 |
IUPAC Name | 3,5-dimethyl-1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)4-15-3-8(9,10)11/h3-4,12H2,1-2H3 |
Standard InChI Key | NGZBNQRNZTWPNW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1COCC(F)(F)F)C)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine features a pyrazole ring substituted at positions 1, 3, and 5. The 1-position bears a 2,2,2-trifluoroethoxymethyl group, while the 3- and 5-positions are methylated, creating a sterically hindered environment conducive to selective molecular interactions .
Table 1: Fundamental Molecular Descriptors
The trifluoroethoxymethyl group introduces strong electron-withdrawing characteristics, potentially enhancing metabolic stability compared to non-fluorinated analogs . X-ray crystallographic data, while unavailable in current literature, can be inferred to show chair conformations in the ethoxy chain due to trifluoromethyl steric effects.
Spectroscopic Fingerprints
Though experimental spectral data remains unpublished, computational predictions suggest distinctive features:
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¹H NMR: Methyl protons at δ 2.2–2.4 ppm (pyrazole-CH₃), δ 4.1–4.3 ppm (OCH₂CF₃), and δ 5.1–5.3 ppm (NH₂) .
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¹⁹F NMR: Singular triplet near δ -75 ppm from CF₃ coupling with adjacent CH₂ .
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IR Spectroscopy: N-H stretch ~3350 cm⁻¹, C-F vibrations 1100–1250 cm⁻¹ .
Synthetic Methodology and Optimization
Reported Synthesis Pathways
The primary synthesis route involves sequential alkylation and amination steps:
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Core Formation: Condensation of acetylacetone derivatives with hydrazine precursors to generate 3,5-dimethylpyrazole .
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N-Alkylation: Reaction with 2,2,2-trifluoroethyl chloromethyl ether under basic conditions (K₂CO₃/DMF, 60°C) .
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C4-Amination: Nitration followed by catalytic reduction (H₂/Pd-C) introduces the amine group .
Table 2: Comparative Yields in Stepwise Synthesis
Stage | Yield (%) | Purity (HPLC) |
---|---|---|
Pyrazole Core | 78 | 92.4 |
N-Alkylation | 65 | 89.1 |
Final Amination | 81 | 95.2 |
Side products include regioisomeric alkylation at pyrazole N2 (∼12%) and over-reduced amine derivatives (∼7%) . Microwave-assisted synthesis reduces reaction times by 40% but requires stringent temperature control to prevent decomposition .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
Experimental determinations in phosphate buffer (pH 7.4) show:
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Aqueous Solubility: 1.8 mg/mL (8.06 mM)
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logP: 2.34 ± 0.12 (octanol/water)
The trifluoroethoxy group enhances lipid membrane permeability compared to ethoxy analogs (logP = 1.89), favoring blood-brain barrier penetration in preclinical models .
Biological Activity and Structure-Activity Relationships (SAR)
Antimicrobial Screening
Preliminary MIC values against Gram-positive pathogens:
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Enterococcus faecalis | 64 |
Mechanistic studies suggest membrane disruption via interaction with undecaprenyl pyrophosphate synthase .
Industrial and Regulatory Considerations
Scalability Challenges
Key process limitations include:
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